molecular formula C15H15NO2S B021628 2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide CAS No. 1133712-38-5

2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide

Cat. No.: B021628
CAS No.: 1133712-38-5
M. Wt: 278.38 g/mol
InChI Key: YFGHCGITMMYXAQ-DYVTXVBDSA-N
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Description

Modafinil-d5 (Mixture of Diastereomers) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Modafinil, a well-known stimulant used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. The compound has the molecular formula C15H10D5NO2S and a molecular weight of 278.38 .

Preparation Methods

The synthesis of Modafinil-d5 (Mixture of Diastereomers) involves the incorporation of deuterium atoms into the Modafinil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic routes and reaction conditions for producing Modafinil-d5 are complex and require precise control to ensure the correct incorporation of deuterium atoms. Industrial production methods often involve large-scale chemical synthesis using specialized equipment and reagents .

Chemical Reactions Analysis

Modafinil-d5 (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Modafinil-d5 can lead to the formation of sulfoxides, while reduction can yield sulfides .

Scientific Research Applications

Modafinil-d5 (Mixture of Diastereomers) is widely used in scientific research due to its stable isotope labeling. It is used in pharmacokinetic studies to track the metabolism and distribution of Modafinil in the body. In chemistry, it serves as a reference standard for mass spectrometry and other analytical techniques. In biology and medicine, it is used to study the effects of Modafinil on various biological pathways and to develop new therapeutic agents. The compound’s unique properties make it valuable in a wide range of research applications .

Comparison with Similar Compounds

Modafinil-d5 (Mixture of Diastereomers) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include Modafinil, Armodafinil, and other stimulant drugs used to treat sleep disorders. While Modafinil and Armodafinil share similar pharmacological profiles, Modafinil-d5 is specifically used in research settings for its labeled isotopes, making it a valuable tool for studying the pharmacokinetics and metabolism of Modafinil .

Properties

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649400
Record name 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133712-38-5
Record name 2-[(Phenylphenyl-2,3,4,5,6-d5-methyl)sulfinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133712-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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